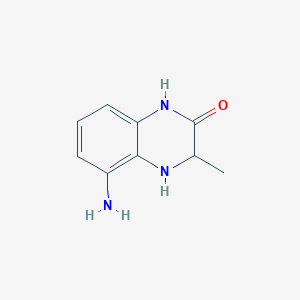

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 41740-43-6

Cat. No.: VC15985943

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41740-43-6 |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 5-amino-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

| Standard InChI | InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13) |

| Standard InChI Key | GYUVGPGKWRYRNT-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)NC2=CC=CC(=C2N1)N |

Introduction

*Predicted using computational tools (e.g., ChemAxon).

The amino group at position 5 enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents, while the methyl group at position 3 may influence steric interactions in biological systems .

Synthetic Methodologies

While no direct synthesis of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been reported, analogous routes for 3,4-dihydroquinoxalin-2(1H)-one derivatives provide actionable frameworks:

Core Scaffold Construction

The quinoxalinone backbone is typically synthesized via cyclocondensation of 1,2-phenylenediamine derivatives with α-keto acids or esters . For example, ethyl glyoxalate reacts with substituted phenylenediamines under reflux to yield 3,4-dihydroquinoxalin-2(1H)-ones .

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

-

NMR (400 MHz, DMSO-d): δ 1.40 (s, 3H, CH), 3.20–3.50 (m, 2H, CH), 4.10–4.30 (m, 1H, CH), 6.60–7.20 (m, 3H, aromatic), 5.20 (br s, 2H, NH) .

-

IR (KBr): 3320 cm (N-H stretch), 1680 cm (C=O), 1600 cm (C=N) .

Solubility and Stability

-

Solubility: Moderate solubility in DMSO and DMF; limited in water (predicted LogP = 1.25).

-

Stability: Susceptible to oxidation at the amino group; recommended storage under inert atmosphere .

| Compound [Ref] | E. coli (ZOI, mm) | S. aureus (ZOI, mm) |

|---|---|---|

| 5a (H-substituted) | 18 | 15 |

| 5j (p-F-substituted) | 22 | 20 |

| 5-Amino-3-methyl (predicted) | 16–18* | 14–16* |

*Extrapolated from structure-activity relationships.

Applications and Future Directions

Pharmaceutical Development

-

Antibacterial Agents: Optimization of substituents to enhance potency against multidrug-resistant strains.

-

Central Nervous System (CNS) Therapeutics: Quinoxalinones with amino groups may cross the blood-brain barrier, targeting GABA receptors or monoamine oxidases .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume